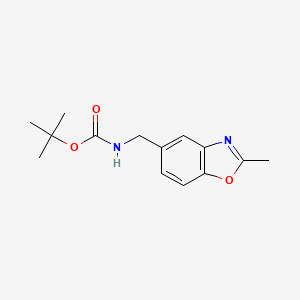

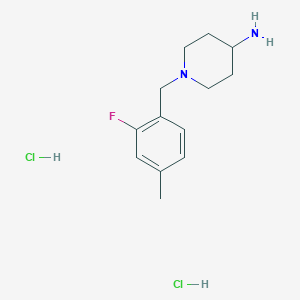

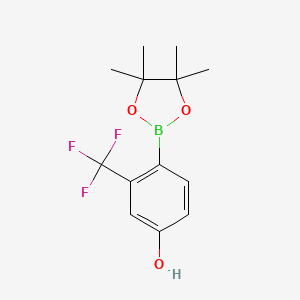

![molecular formula C12H9FO2 B1393755 3-氟-[1,1'-联苯]-4,4'-二酚 CAS No. 885473-84-7](/img/structure/B1393755.png)

3-氟-[1,1'-联苯]-4,4'-二酚

货号 B1393755

CAS 编号:

885473-84-7

分子量: 204.2 g/mol

InChI 键: QVQNAAFDYYJACI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-[1,1’-biphenyl]-4,4’-diol is a chemical compound with the molecular formula C12H9F. It is a derivative of biphenyl, which is a type of organic compound that consists of two connected phenyl rings . The 3-Fluoro-[1,1’-biphenyl]-4,4’-diol is a solid or liquid at room temperature and is stored in a dry, sealed environment .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-[1,1’-biphenyl]-4,4’-diol can be analyzed using its InChI code:1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H . This code represents the connectivity and hydrogen count of its atoms. The 3D structure of this compound can be viewed using Java or Javascript . Physical And Chemical Properties Analysis

3-Fluoro-[1,1’-biphenyl]-4,4’-diol is a solid or liquid at room temperature . Its physical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not explicitly mentioned in the search results .科学研究应用

Biphenyl Derivatives

- Scientific Field : Organic Chemistry and Medicinal Chemistry .

- Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .

- Results or Outcomes : Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Environmental Analysis

- Scientific Field : Environmental Science .

- Application Summary : Biphenyl derivatives, such as 2-Fluorobiphenyl, are used as internal standards for the analysis of environmental pollutants in sediments .

- Methods of Application : These compounds are used in conjunction with pressurized liquid extraction and gas chromatography-mass spectrometry to analyze environmental samples .

- Results or Outcomes : This method allows for the detection and quantification of various pollutants, contributing to our understanding of environmental contamination and aiding in the development of remediation strategies .

Solvent Dynamics Study

- Scientific Field : Physical Chemistry .

- Application Summary : Biphenyl derivatives are used to study the solvent dynamics of certain radical ion pairs .

- Methods of Application : This involves the use of picosecond absorption spectroscopy, a technique that allows for the observation of ultrafast processes .

- Results or Outcomes : These studies can provide insights into the behavior of radical ion pairs, which are important in various chemical reactions and processes .

Axial Chirality in Biaryl Compounds

- Scientific Field : Stereochemistry .

- Application Summary : Biphenyl derivatives are used to study axial chirality in biaryl compounds . This is a type of chirality, or “handedness”, that arises from the restricted rotation around a bond .

- Methods of Application : The study of axial chirality involves the synthesis of various biphenyl derivatives and the examination of their physical and chemical properties .

- Results or Outcomes : Understanding axial chirality is important for the design and synthesis of new pharmaceuticals, as the chirality of a molecule can significantly affect its biological activity .

Antiviral Activity of Indole Derivatives

- Scientific Field : Virology .

- Application Summary : Certain indole derivatives have been found to have antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

- Methods of Application : These compounds are synthesized and then tested in vitro for their ability to inhibit the replication of various viruses .

- Results or Outcomes : Some indole derivatives have shown promising results, with IC50 values (a measure of the effectiveness of a compound in inhibiting biological or biochemical function) in the low micromolar range .

安全和危害

属性

IUPAC Name |

2-fluoro-4-(4-hydroxyphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQNAAFDYYJACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683455 |

Source

|

| Record name | 3-Fluoro[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-[1,1'-biphenyl]-4,4'-diol | |

CAS RN |

885473-84-7 |

Source

|

| Record name | 3-Fluoro[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

H-D-Ser(Bzl)-OH.HCl

1233494-98-8

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

1158785-53-5

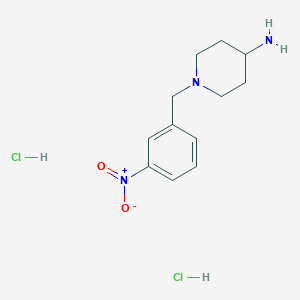

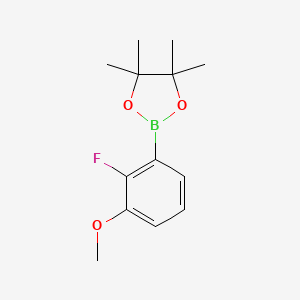

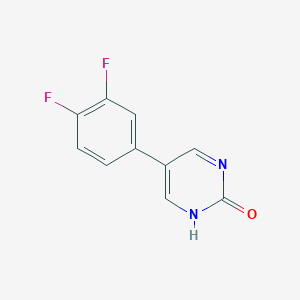

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)

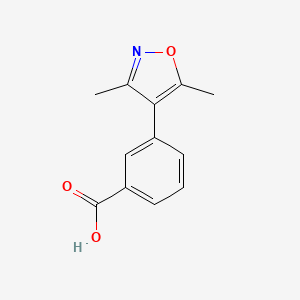

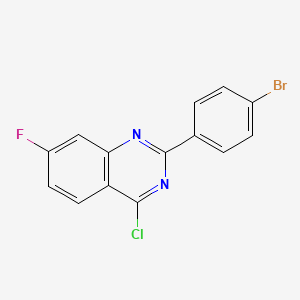

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)